Cas no 2227732-17-2 ((3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid)

(3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a chiral intermediate with significant utility in pharmaceutical synthesis, particularly in the production of antifungal agents. Its stereospecific (R)-configuration ensures high enantiomeric purity, which is critical for bioactive molecule development. The presence of the 1,2,4-triazole moiety enhances its role as a precursor in azole-based antifungal compounds, such as fluconazole derivatives. The hydroxyl and carboxylic acid functional groups provide versatile reactivity for further chemical modifications. This compound is valued for its structural precision, synthetic flexibility, and compatibility with multi-step organic transformations, making it a key building block in medicinal chemistry and drug discovery.
(3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid structure
2227732-17-2 structure
Product Name:(3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
CAS No:2227732-17-2
MF:C7H11N3O3
MW:185.180541276932
CID:6000555
PubChem ID:165682581
Update Time:2025-05-20

(3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
    • 2227732-17-2
    • EN300-1998203
    • Inchi: 1S/C7H11N3O3/c11-6(3-7(12)13)1-2-10-5-8-4-9-10/h4-6,11H,1-3H2,(H,12,13)/t6-/m1/s1
    • InChI Key: UCSKGWLBUPSNGR-ZCFIWIBFSA-N
    • SMILES: O[C@@H](CC(=O)O)CCN1C=NC=N1

Computed Properties

  • Exact Mass: 185.08004122g/mol
  • Monoisotopic Mass: 185.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 88.2Ų

(3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Pricemore >>

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Additional information on (3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid

(3R)-3-Hydroxy-5-(1H-1,2,4-Triazol-1-Yl)Pentanoic Acid: A Comprehensive Overview

(3R)-3-Hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid, identified by the CAS number 2227732-17-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes a hydroxyl group at the third carbon and a 1H-1,2,4-triazole substituent at the fifth carbon of a pentanoic acid backbone. The stereochemistry at the third carbon (R configuration) plays a crucial role in its biological activity and pharmacokinetic properties.

The synthesis of (3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid involves a multi-step process that typically begins with the preparation of the triazole ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed transition metal catalysts to facilitate the formation of the triazole ring via click chemistry, significantly improving yield and purity.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Studies have shown that (3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoic acid exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Recent research has focused on optimizing its bioavailability through various drug delivery systems, including lipid nanoparticles and micellar formulations.

In addition to its pharmacological applications, this compound has also been explored for its role in agrochemicals. Field trials have demonstrated that it can act as an effective plant growth regulator, enhancing crop yield under stress conditions such as drought or salinity. This dual functionality underscores the versatility of CAS No 2227732-17-2 in both medical and agricultural sectors.

The structural uniqueness of (3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yli)pentanoic acid makes it an ideal candidate for further exploration in drug discovery programs. Its ability to interact with multiple biological targets simultaneously suggests potential for treating complex diseases such as neurodegenerative disorders and cancer. Ongoing studies are investigating its efficacy in preclinical models of Alzheimer's disease and its potential as a chemotherapeutic agent.

In conclusion, (3R)-3-hydroxy-5-(1H-1,2,4-triazol-1-yli)pentanoic acid (CAS No 2227732–17– is a multifaceted compound with vast potential across various industries. Its synthesis continues to evolve with advancements in catalytic chemistry, while its applications span from medicine to agriculture. As research progresses, this compound is poised to make significant contributions to both human health and sustainable agriculture.

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